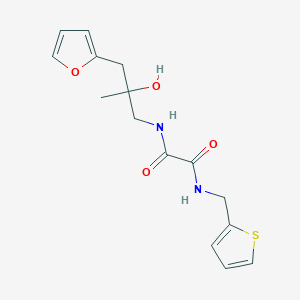

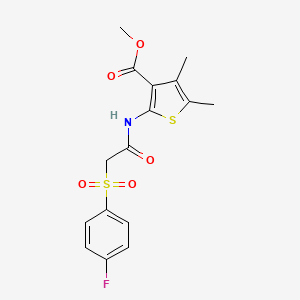

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

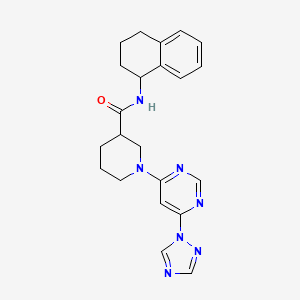

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as FTI-277, is a small molecule inhibitor that targets farnesyltransferase enzyme. Farnesyltransferase is an enzyme that is responsible for the attachment of farnesyl groups to proteins, which is essential for the proper functioning of many proteins, including Ras proteins. Ras proteins are involved in cell signaling pathways that regulate cell growth and differentiation. Mutations in Ras genes are commonly found in many types of cancer, making Ras proteins a potential target for cancer therapy. FTI-277 has been shown to inhibit the activity of farnesyltransferase, leading to the inhibition of Ras protein function and potential anti-cancer effects.

科学的研究の応用

Synthesis and Evaluation of Derivatives

Design and Pharmacological Evaluation : A study involving the synthesis of novel derivatives related to the mentioned compound focused on evaluating their pharmacological properties. The derivatives exhibited significant antidepressant and antianxiety activities, suggesting their potential in treating related disorders. The research highlighted the compound's versatility in synthesizing derivatives with promising pharmacological effects (J. Kumar et al., 2017).

Catalytic Activity Enhancement

Enhancement in Catalytic Activity : N,N'-Bis(furan-2-ylmethyl)oxalamide, a derivative of the mentioned compound, has been found effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This showcases the compound's application in facilitating a broad range of coupling reactions, which are crucial for developing pharmaceutically important building blocks (Subhajit Bhunia et al., 2017).

Organic Synthesis and Reaction Development

Novel Synthetic Approaches : Another study introduced a novel one-pot synthetic approach utilizing a related compound for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This methodology provides a new formula for synthesizing both anthranilic acid derivatives and oxalamides, showcasing the compound's utility in organic synthesis and reaction development (V. Mamedov et al., 2016).

Inhibition of Enzymatic Activity

Inhibitors of NQO2 : Derivatives of the compound have been evaluated as inhibitors of the enzyme NQO2, which is of interest in cancer chemotherapy and malaria treatment. Despite showing lower activity compared to the lead furan amidine, these studies contribute to understanding the structure-activity relationship and offer insights into designing more effective inhibitors (Soraya Alnabulsi et al., 2018).

Environmental and Material Applications

Dye-Sensitized Solar Cells : Research into phenothiazine derivatives, including those with furan as a conjugated linker (similar in structure to the mentioned compound), showed improved solar energy-to-electricity conversion efficiency. This indicates the potential application of such compounds in enhancing the performance of dye-sensitized solar cells, contributing to renewable energy technology development (Se Hun Kim et al., 2011).

特性

IUPAC Name |

N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-15(20,8-11-4-2-6-21-11)10-17-14(19)13(18)16-9-12-5-3-7-22-12/h2-7,20H,8-10H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRLQGZFQFNTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-(4-acetamidophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2696161.png)

![1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B2696162.png)

![2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2696169.png)

![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2696172.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone](/img/structure/B2696180.png)